Cas no 1256486-26-6 (3-(7-Aza-2-benzimidazolyl)benzamidoxime)

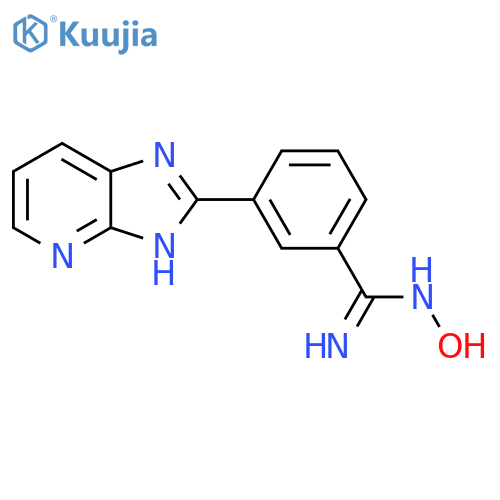

1256486-26-6 structure

商品名:3-(7-Aza-2-benzimidazolyl)benzamidoxime

CAS番号:1256486-26-6

MF:C13H11N5O

メガワット:253.259341478348

CID:4582533

3-(7-Aza-2-benzimidazolyl)benzamidoxime 化学的及び物理的性質

名前と識別子

-

- 3-(7-Aza-2-benziMidazolyl)benzaMidoxiMe, 97%

- N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide

- Benzenecarboximidamide, N-hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)-

- 3-(7-Aza-2-benzimidazolyl)benzamidoxime

-

- インチ: 1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)

- InChIKey: ACUWNHCIYUAHPN-UHFFFAOYSA-N

- ほほえんだ: C1(C(NO)=N)=CC=CC(C2=NC3=CC=CN=C3N2)=C1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

3-(7-Aza-2-benzimidazolyl)benzamidoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01FCQ2-1g |

3-(7-Aza-2-benzimidazolyl)benzamidoxime |

1256486-26-6 | 97% | 1g |

$503.00 | 2024-07-09 | |

| A2B Chem LLC | AX95146-1g |

N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |

1256486-26-6 | 97% | 1g |

$440.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1264378-1g |

3-(7-Aza-2-benzimidazolyl)benzamidoxime |

1256486-26-6 | 97% | 1g |

$825 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1264378-1g |

3-(7-Aza-2-benzimidazolyl)benzamidoxime |

1256486-26-6 | 97% | 1g |

$780 | 2024-06-05 | |

| Chemenu | CM273924-1g |

N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |

1256486-26-6 | 97% | 1g |

$314 | 2023-01-07 | |

| Chemenu | CM273924-5g |

N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |

1256486-26-6 | 97% | 5g |

$799 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1264378-100mg |

3-(7-Aza-2-benzimidazolyl)benzamidoxime |

1256486-26-6 | 97% | 100mg |

$220 | 2024-06-05 | |

| A2B Chem LLC | AX95146-100mg |

N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |

1256486-26-6 | 97% | 100mg |

$80.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1264378-250mg |

3-(7-Aza-2-benzimidazolyl)benzamidoxime |

1256486-26-6 | 97% | 250mg |

$250 | 2023-05-17 | |

| Chemenu | CM273924-5g |

N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide |

1256486-26-6 | 97% | 5g |

$846 | 2023-01-07 |

3-(7-Aza-2-benzimidazolyl)benzamidoxime 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

1256486-26-6 (3-(7-Aza-2-benzimidazolyl)benzamidoxime) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬